molecular formula C19H24N2OS B4848006 N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea

N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea

Cat. No. B4848006
M. Wt: 328.5 g/mol
InChI Key: YTQZHDCPQOITLE-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea, also known as EPTU, is a thiourea derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea has been studied for its potential in various scientific research applications, such as cancer therapy, neuroprotection, and anti-inflammatory activity. In cancer therapy, N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea has been shown to inhibit the growth of different cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea has also been studied for its neuroprotective effects and has been shown to reduce neuronal death in models of Parkinson's disease and stroke. In addition, N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea has anti-inflammatory activity and has been shown to reduce inflammation in models of rheumatoid arthritis and colitis.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea is not fully understood, but it has been suggested that N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea may act by inhibiting different enzymes or signaling pathways. For example, N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor growth and survival. N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and physiological effects:
N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea has been shown to have different biochemical and physiological effects, depending on the target and the model system used. For example, N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to reduce oxidative stress in models of neurodegenerative diseases. N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea has also been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in models of inflammation.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea has several advantages for lab experiments, such as its low toxicity and high solubility in water and organic solvents. N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea can also be easily synthesized using different methods and can be modified to improve its activity and selectivity. However, N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea also has some limitations, such as its instability under acidic conditions and its potential to form complexes with metal ions, which can affect its activity and specificity.

Future Directions

There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea, such as the development of more potent and selective analogs, the investigation of its pharmacokinetics and pharmacodynamics in vivo, and the exploration of its potential in combination therapy with other anticancer or neuroprotective agents. N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea may also have potential in other scientific research areas, such as infectious diseases and metabolic disorders, which warrant further investigation.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea is a thiourea derivative with potential in various scientific research applications. N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. N-(2-ethoxyphenyl)-N'-(4-phenylbutyl)thiourea may have potential in cancer therapy, neuroprotection, and anti-inflammatory activity, among other areas, and warrants further investigation.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(4-phenylbutyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-2-22-18-14-7-6-13-17(18)21-19(23)20-15-9-8-12-16-10-4-3-5-11-16/h3-7,10-11,13-14H,2,8-9,12,15H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQZHDCPQOITLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-(4-phenylbutyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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